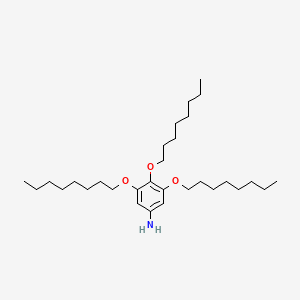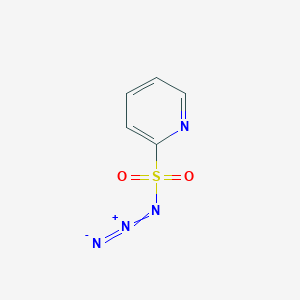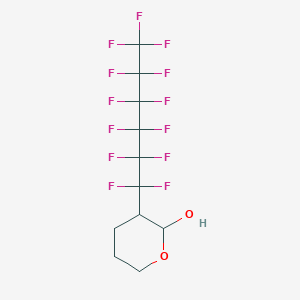
3-(Tridecafluorohexyl)oxan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tridecafluorohexyl)oxan-2-ol is a fluorinated alcohol compound characterized by the presence of a tridecafluorohexyl group attached to an oxan-2-ol structure. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tridecafluorohexyl)oxan-2-ol typically involves the reaction of a suitable hexyl precursor with fluorinating agents. One common method includes the use of hexan-2-ol as a starting material, which undergoes fluorination to introduce the tridecafluorohexyl group. The reaction conditions often involve the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve efficient and scalable production .
化学反应分析
Types of Reactions
3-(Tridecafluorohexyl)oxan-2-ol can undergo various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine, phosphorus tribromide (PBr3) in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
3-(Tridecafluorohexyl)oxan-2-ol has diverse applications in scientific research, including:
作用机制
The mechanism of action of 3-(Tridecafluorohexyl)oxan-2-ol is primarily influenced by its fluorinated structure. The presence of multiple fluorine atoms imparts unique electronic properties, such as increased electronegativity and reduced nucleophilicity. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The compound’s ability to modulate biological pathways and inhibit specific enzymes makes it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
Hexafluoroisopropanol: Another fluorinated alcohol with similar properties but fewer fluorine atoms.
Perfluorooctanol: A longer-chain fluorinated alcohol with different hydrophobic characteristics.
Trifluoroethanol: A shorter-chain fluorinated alcohol with distinct reactivity and solubility properties.
Uniqueness
3-(Tridecafluorohexyl)oxan-2-ol stands out due to its specific combination of a tridecafluorohexyl group and an oxan-2-ol structure. This unique arrangement provides a balance of hydrophobicity and reactivity, making it particularly useful in applications requiring both stability and functional versatility .
属性
CAS 编号 |
169213-94-9 |
|---|---|
分子式 |
C11H9F13O2 |
分子量 |
420.17 g/mol |
IUPAC 名称 |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxan-2-ol |
InChI |
InChI=1S/C11H9F13O2/c12-6(13,4-2-1-3-26-5(4)25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5,25H,1-3H2 |
InChI 键 |
YEMOXYUOUXISBX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(OC1)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





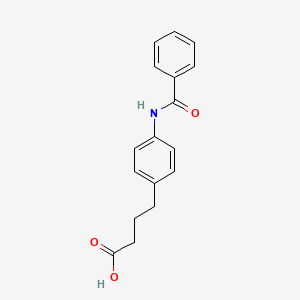
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
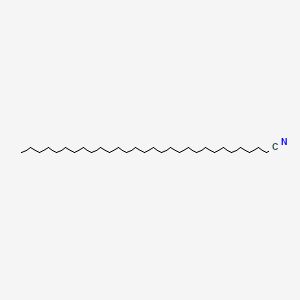
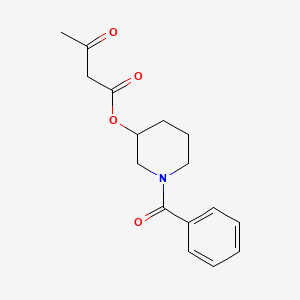

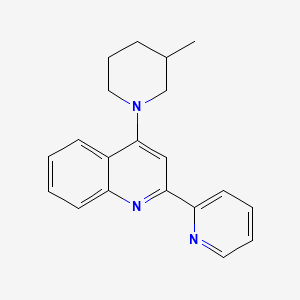
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
